Unique Anhydrous Crystal Structure (Type III) vs. Lighter Lanthanide Nitrates
Anhydrous Lu(NO₃)₃ adopts a distinct crystal structure (Type III) not observed for any other lanthanide nitrate. Unlike the Type I structure (La-Sm, coordination number CN 12-11) and Type II structure (Y, Eu-Yb, CN 10), Lu(NO₃)₃ crystallizes monoclinically in space group I2/a with Z = 16 and features the lowest coordination numbers for the cation (CN = 8 and 7) due to the small ionic radius of Lu³⁺. This unique packing arrangement, characterized by layers and chains, directly influences its reactivity and decomposition pathway, as reported in a comprehensive study synthesizing and characterizing anhydrous rare earth nitrates [1].
| Evidence Dimension | Crystal Structure (Anhydrous) |
|---|---|
| Target Compound Data | Monoclinic, Space group I2/a, Z = 16, CN = 8, 7 (Type III) |
| Comparator Or Baseline | RE(NO₃)₃ (RE = Y, Eu - Yb): Monoclinic, Space group P2₁/c, Z = 4, CN = 10 (Type II) |
| Quantified Difference | Unique structure type (III) with lower CN (8,7 vs 10) and different space group (I2/a vs P2₁/c) |
| Conditions | X-ray powder diffraction and high-resolution synchrotron radiation on anhydrous samples |
Why This Matters
This unique anhydrous structure confirms that Lu(NO₃)₃ is not just the next in a series but a distinct chemical entity, which can lead to different solubility, thermal stability, and reactivity profiles compared to other rare earth nitrates.
- [1] Müller, M. (2013). Synthese und Charakterisierung wasserfreier Seltenerdmetall-Nitrate, -Acetate und -Oxyacetate (Doctoral dissertation, Universität zu Köln). View Source
